molecular formula C22H24N4O4 B11081515 (5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione

(5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11081515
M. Wt: 408.4 g/mol
InChI Key: OPIHDCLGWLFWHS-UHFFFAOYSA-N
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Description

The compound (5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure features a pyrimidine core substituted with hydroxy, methoxy, and diethylamino phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.

    Substitution Reactions:

    Amination: The diethylamino group is introduced through an amination reaction, often using diethylamine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy and diethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Sensors: Employed in the design of sensors for detecting specific chemical substances.

Mechanism of Action

The mechanism by which (5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylamino and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrimidine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({[4-(dimethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione
  • (5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione

Uniqueness

The unique combination of the diethylamino, hydroxy, and methoxy groups in (5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C22H24N4O4/c1-4-25(5-2)16-11-9-15(10-12-16)23-14-19-20(27)24-22(29)26(21(19)28)17-7-6-8-18(13-17)30-3/h6-14,28H,4-5H2,1-3H3,(H,24,27,29)

InChI Key

OPIHDCLGWLFWHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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